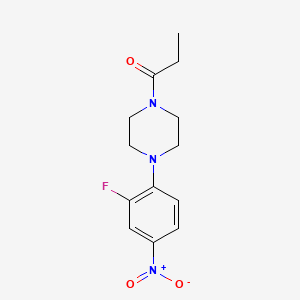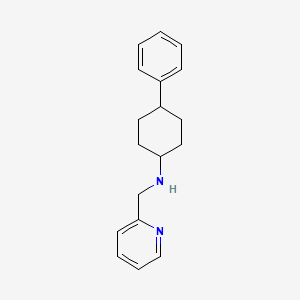
1-(2-fluoro-4-nitrophenyl)-4-propionylpiperazine
Übersicht
Beschreibung
1-(2-fluoro-4-nitrophenyl)-4-propionylpiperazine (FNPP) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. FNPP is a piperazine derivative that has been synthesized using different methods and has been studied for its mechanism of action and biochemical and physiological effects.
Wirkmechanismus
1-(2-fluoro-4-nitrophenyl)-4-propionylpiperazine acts as a partial agonist of the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. 1-(2-fluoro-4-nitrophenyl)-4-propionylpiperazine has been shown to increase the release of serotonin in the brain, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
1-(2-fluoro-4-nitrophenyl)-4-propionylpiperazine has been shown to have anxiolytic and antidepressant effects in animal models and has been suggested as a potential treatment for anxiety and depression. 1-(2-fluoro-4-nitrophenyl)-4-propionylpiperazine has also been shown to have antinociceptive effects, which may make it a potential candidate for the treatment of pain.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-fluoro-4-nitrophenyl)-4-propionylpiperazine has several advantages for use in lab experiments, including its high affinity for the serotonin 5-HT1A receptor, which makes it a potential candidate for the study of anxiety and depression. However, 1-(2-fluoro-4-nitrophenyl)-4-propionylpiperazine has limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy.
Zukünftige Richtungen
There are several potential future directions for the study of 1-(2-fluoro-4-nitrophenyl)-4-propionylpiperazine, including its potential use in the development of novel anxiolytic and antidepressant drugs. Further studies are needed to determine its safety and efficacy, as well as its potential use in the treatment of pain and other neurological disorders.
In conclusion, 1-(2-fluoro-4-nitrophenyl)-4-propionylpiperazine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. 1-(2-fluoro-4-nitrophenyl)-4-propionylpiperazine has been synthesized using different methods and has been studied for its mechanism of action and biochemical and physiological effects. 1-(2-fluoro-4-nitrophenyl)-4-propionylpiperazine has several advantages for use in lab experiments, but also has limitations that need to be addressed. There are several potential future directions for the study of 1-(2-fluoro-4-nitrophenyl)-4-propionylpiperazine, including its potential use in the development of novel drugs for the treatment of anxiety, depression, and pain.
Wissenschaftliche Forschungsanwendungen
1-(2-fluoro-4-nitrophenyl)-4-propionylpiperazine has been studied for its potential applications in various areas of scientific research, including neuroscience, pharmacology, and medicinal chemistry. 1-(2-fluoro-4-nitrophenyl)-4-propionylpiperazine has been shown to have a high affinity for the serotonin 5-HT1A receptor, which makes it a potential candidate for the treatment of anxiety and depression.
Eigenschaften
IUPAC Name |
1-[4-(2-fluoro-4-nitrophenyl)piperazin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN3O3/c1-2-13(18)16-7-5-15(6-8-16)12-4-3-10(17(19)20)9-11(12)14/h3-4,9H,2,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYLXAMIBVCVVPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]-N-phenylbenzenesulfonamide](/img/structure/B5134097.png)


![4-amino-5-[(5-{2-[(bicyclo[2.2.1]hept-1-ylcarbonyl)oxy]ethyl}-4-methyl-1,3-thiazol-3-ium-3-yl)methyl]-2-methylpyrimidin-1-ium dichloride](/img/structure/B5134131.png)
![propyl 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]propanoate](/img/structure/B5134134.png)

![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B5134139.png)
![3-{3-(4-fluorophenyl)-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]-1H-pyrazol-1-yl}propanenitrile](/img/structure/B5134142.png)

![N-(4-ethylphenyl)-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B5134158.png)

![4-({[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}methyl)benzenesulfonamide](/img/structure/B5134166.png)
![N~2~-(4-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5134167.png)
